Titanium(VI) sulfide

カタログ番号 B075875

CAS番号:

12423-80-2

分子量: 144.1 g/mol

InChIキー: RGUCSXGYMUXFSS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Titanium(IV) Sulfide (TiS2) is a commercially available transition metal sulfide catalyst . It is a golden yellow solid with high electrical conductivity . It is used in solid lubricant, cathode material in rechargeable batteries, corrosion resistance alloys, solid-state lithium batteries, hybrid electric vehicles and plug-in electric vehicles .

Synthesis Analysis

Titanium(IV) Sulfide can be synthesized using a chemical vapour transport (CVT) method . In CVT, reactions occur between titanium and sulphur powder in the vapor phase for TiSx nanostructure growth . A series of experiments were performed by maintaining a fixed compositional ratio of Ti and S within a temperature range from 400 °C to 650 °C .Molecular Structure Analysis

Titanium(IV) Sulfide has a layered structure and adopts a hexagonal close packed (hcp) structure, analogous to cadmium iodide (CdI2) . Each Ti centre is surrounded by six sulfide ligands in an octahedral structure .Chemical Reactions Analysis

In the process of intercalation, a redox reaction occurs, illustrated in the case of lithium: TiS2 + Li → LiTiS2 . The phenomenon of decomposition of TiS3 into TiS2 at elevated temperatures was explained using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .Physical And Chemical Properties Analysis

Titanium(IV) Sulfide is a yellow powder with a density of 3.22 g/cm3, and it is insoluble in water . It has high electrical conductivity . The optical properties of the prepared TiS3/TiS2 nanostructures were studied using UV-vis and photoluminescence spectroscopy .Safety And Hazards

将来の方向性

特性

InChI |

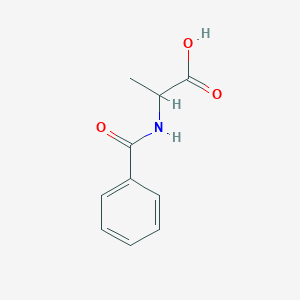

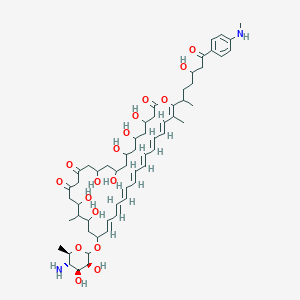

InChI=1S/S2.S.Ti/c1-2;;/q-2;;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUCSXGYMUXFSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

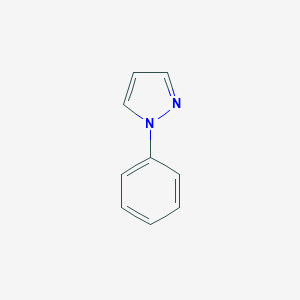

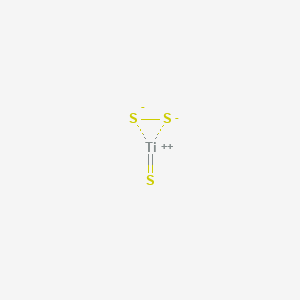

[S-][S-].S=[Ti+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S3Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium(VI) sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)